molecular formula C18H20N2O B8367774 9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde

9-(3-(N,N-dimethylamino)propyl)carbazole-3-carboxaldehyde

Cat. No. B8367774
M. Wt: 280.4 g/mol
InChI Key: VRZPADHYCMXWED-UHFFFAOYSA-N
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Patent
US08080566B1

Procedure details

A 250-mL round-bottomed flask was charged with a solution of 9-(3-(dimethylamino)propyl)-9H-carbazole-3-carbaldehyde (800 mg, 2.86 mmol, 1.00 equiv) in EtOH (120 mL), tert-butyl piperidin-3-ylcarbamate (1.07 g, 5.35 mmol, 1.50 equiv), acetic acid (1.03 g, 17.17 mmol, 6.00 equiv) and NaBH3CN (720 mg, 11.43 mmol, 4.00 equiv). The resulting mixture was stirred at 40° C. in an oil bath for 16 hours. The reaction progress was monitored by TLC (DCM: MeOH=10:1). The reaction was then quenched by the addition of NaHCO3 (50 mL). The mixture was then extracted with dichloromethane (4×50 mL). Combined organic layers were dried over anhydrous sodium sulfate, filtered off and concentrated on a rotary evaporator. The residue was purified by a silica gel column chromatography eluted with dichloromethane/methanol (50/1) affording tert-butyl 14(943-(dimethylamino)propyl)-9H-carbazol-3-yl)methyl)piperidin-3-yl carbamate as brown oil (0.5 g).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)CCC[N:6]1[C:18]2[CH:17]=[CH:16][C:15]([CH:19]=O)=CC=2C2C1=CC=CC=2.N1CCCC([NH:28][C:29](=[O:35])[O:30]C(C)(C)C)C1.C(O)(=O)C.[BH3-]C#N.[Na+]>CCO.CO.C(Cl)Cl>[C:29](=[O:30])([O:35][CH:15]1[CH2:16][CH2:17][CH2:18][NH:6][CH2:19]1)[NH2:28] |f:3.4|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
CN(CCCN1C2=CC=CC=C2C=2C=C(C=CC12)C=O)C
Name
Quantity
1.07 g
Type
reactant
Smiles
N1CC(CCC1)NC(OC(C)(C)C)=O
Name
Quantity
1.03 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
720 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 40° C. in an oil bath for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of NaHCO3 (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with dichloromethane (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography
WASH
Type
WASH
Details
eluted with dichloromethane/methanol (50/1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(N)(OC1CNCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 121.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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